4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
Overview
Description
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole: is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole typically involves the reaction of 4-hydrazinylphenylhydrazine with 1,2,4-triazole under specific conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with 4-aminobenzylhydrazine in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of various biological processes and interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and versatility make it valuable in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. It is believed to act as a proton donor in biochemical reactions, facilitating the formation of hydrogen bonds and coordination complexes. These interactions can influence the reactivity of substrates and modulate various biochemical pathways.
Comparison with Similar Compounds
4-Hydrazinophenylmethanol: This compound is similar in structure but contains a hydroxymethyl group instead of a triazole ring.
4-Hydrazinylphenyl benzenesulfonate: Another hydrazine derivative with different functional groups and applications.
Uniqueness: The uniqueness of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole lies in its combination of a hydrazinyl group with a triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(1,2,4-triazol-4-yl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13/h1-6,12H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKIYTFDNJHIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409044 | |
Record name | 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154594-16-8 | |
Record name | 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154594-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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